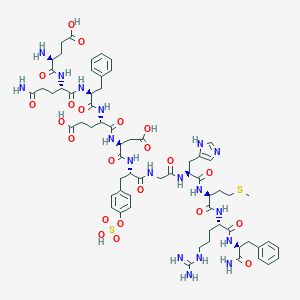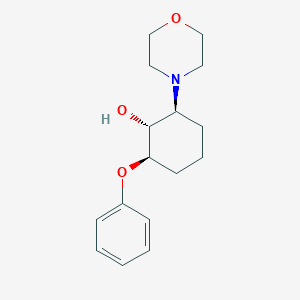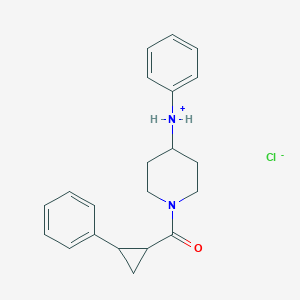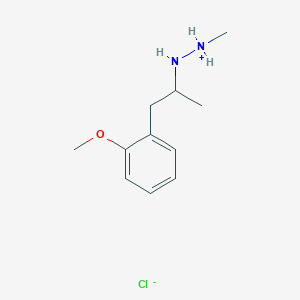
2-Propenamide, 3-phenyl-N-1-piperidinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 3-phenyl-N-1-piperidinyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fentanyl, a potent synthetic opioid that is commonly used for pain management. However,
Wirkmechanismus
Fentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals, leading to pain relief. Fentanyl also produces a sense of euphoria and relaxation, which can be addictive.
Biochemical and Physiological Effects:
Fentanyl has several biochemical and physiological effects on the body. It can cause respiratory depression, which can be fatal in high doses. Fentanyl can also cause nausea, vomiting, and constipation. Long-term use of Fentanyl can lead to physical dependence and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Fentanyl has several advantages for lab experiments. It is a potent and selective opioid receptor agonist, making it an ideal reference compound for the development of new synthetic opioids. However, Fentanyl's potency can also be a limitation in lab experiments, as it can cause significant respiratory depression and other side effects in animal models.
Zukünftige Richtungen
There are several future directions for research on Fentanyl. One area of research is the development of new synthetic opioids that are less addictive and have fewer side effects than Fentanyl. Another area of research is the study of Fentanyl's effects on the immune system and inflammation, which could lead to the development of new treatments for chronic pain and other inflammatory conditions.
Conclusion:
In conclusion, Fentanyl is a potent synthetic opioid that has several potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on Fentanyl could lead to the development of new treatments for chronic pain and other inflammatory conditions.
Synthesemethoden
Fentanyl is synthesized by the reaction of N-phenyl-N-propanamide with propionyl chloride in the presence of piperidine. This reaction produces Fentanyl, which is then purified and used for further research.
Wissenschaftliche Forschungsanwendungen
Fentanyl has been extensively studied for its potential applications in various fields, including medicine, chemistry, and pharmacology. In medicine, Fentanyl is used as a powerful painkiller for patients with chronic pain or undergoing surgery. In chemistry, Fentanyl is used as a reference compound for the development of new synthetic opioids. In pharmacology, Fentanyl is used to study the mechanisms of opioid receptors and their interactions with other drugs.
Eigenschaften
CAS-Nummer |
100908-68-7 |
|---|---|
Produktname |
2-Propenamide, 3-phenyl-N-1-piperidinyl- |
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C14H18N2O/c17-14(15-16-11-5-2-6-12-16)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,15,17)/b10-9+ |
InChI-Schlüssel |
FOTGLNLCAHKSQF-MDZDMXLPSA-N |
Isomerische SMILES |
C1CCN(CC1)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1CCN(CC1)NC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C=CC2=CC=CC=C2 |
Synonyme |
2-Propenamide, 3-phenyl-N-1-piperidinyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)








